molecular formula C9H9N3O B3117464 1-(4-Azidomethyl-phenyl)-ethanone CAS No. 223513-47-1

1-(4-Azidomethyl-phenyl)-ethanone

Cat. No. B3117464
M. Wt: 175.19 g/mol
InChI Key: IIKMOGOALQUZKA-UHFFFAOYSA-N
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Description

“1-(4-Azidomethyl-phenyl)-ethanone” is a chemical compound that contains an azide group. The azide group is a functional group characterized by the formula RN3, where R can be an alkyl or aryl group . The azide group is known for its high reactivity, which makes it useful in various chemical reactions .


Synthesis Analysis

The synthesis of “1-(4-Azidomethyl-phenyl)-ethanone” and similar compounds has been explored in various studies. For instance, the terapodal tetrakis-O-[4-(azidomethyl)phenyl]pentaerythritol-derived support has been used for the synthesis of short ORNs . Unusual 2´- O -(2-cyanoethyl)-5´- O -(1-methoxy-1-methylethyl)ribonucleoside 3´-phosphoramidites were used, as common commercially available building blocks turned out to be too hydrophobic to allow efficient synthesis .


Molecular Structure Analysis

The molecular structure of “1-(4-Azidomethyl-phenyl)-ethanone” is characterized by the presence of an azide group attached to a phenyl ring. The polar character of the azide group has a remarkable effect on their bond lengths and angles . In similar compounds, aromatic azides show slightly shorter bond lengths between N2 and N3 .


Chemical Reactions Analysis

Azides, such as “1-(4-Azidomethyl-phenyl)-ethanone”, are known to participate in various chemical reactions. One of the azido impurities, (5-(4’ (azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole, also known as azidomethyl-biphenyl-tetrazole (AZBT), can form during the manufacturing of the active ingredient in some sartan medications .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Characterization of Azo Dyes : The compound has been utilized in the electrochemical characterization of novel synthesized azo dyes. Techniques like cyclic voltammetry and chronoamperometry were employed to investigate the electrochemical behavior and electrocatalytic effect of these dyes (Surucu, Abaci, & Seferoğlu, 2016).

  • Electrocatalytic Detection : In a study focusing on ascorbic acid oxidation, a carbon-paste electrode modified with a compound related to 1-(4-Azidomethyl-phenyl)-ethanone showed enhanced electrocatalytic characteristics. This indicated potential applications in the electrochemical detection of various substances (Raoof, Ojani, Hosseinzadeh, & Ghasemi, 2003).

Safety And Hazards

The safety data sheet for a similar compound, 1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene, indicates that it may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1-[4-(azidomethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(13)9-4-2-8(3-5-9)6-11-12-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKMOGOALQUZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Azidomethyl-phenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CL Keller - 2005 - search.proquest.com
The photolysis of 1-(4-Azidomethyl-phenyl)-ethanone with wavelengths greater than 300 nm yielded two products: a minor product 4-acetyl-benzaldehyde, and a major product 1-{4 [5-(…
Number of citations: 4 search.proquest.com
RAAU Ranaweera - 2012 - search.proquest.com
This research project looked into different types of carbon and nitrogen based organic radicals. It summarizes following research studies. 1). Intramolecular sensitized triplet nitrene …
Number of citations: 3 search.proquest.com
M Rouchal, A Matelova, FP de Carvalho… - Supramolecular …, 2013 - Taylor & Francis
Novel building blocks for the synthesis of supramolecular components based on adamantane-bearing benzylamines were prepared. The binding properties of these amines and the …
Number of citations: 7 www.tandfonline.com

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